Chemical Structure and Properties of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid
Chemical Structure and Properties of 2-Fluoro-3-hydroxy-4-methoxybenzoic Acid
[1][2][3][4]
Executive Summary
2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS: 1260784-66-4) is a highly specialized fluorinated aromatic intermediate used primarily in the development of bioactive small molecules, including LPA1 (Edg-2) receptor antagonists and RXFP1 modulators . Its structural uniqueness lies in the dense functionalization of the benzene ring, where the ortho-fluorine atom exerts significant electronic modulation on the adjacent carboxylic acid and hydroxyl groups. This guide provides a comprehensive technical analysis of its chemical identity, physicochemical properties, and validated synthetic pathways for researchers in medicinal chemistry.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2-Fluoro-3-hydroxy-4-methoxybenzoic acid |
| Common Synonyms | 2-Fluoro-isovanillic acid; 2-Fluoro-3-hydroxy-p-anisic acid |
| CAS Registry Number | 1260784-66-4 |
| Molecular Formula | C₈H₇FO₄ |
| Molecular Weight | 186.14 g/mol |
| SMILES | COc1ccc(C(=O)O)c(F)c1O |
| InChI Key | Unique identifier derived from structure (Predicted) |
Structural & Electronic Analysis
The molecule features a trisubstituted benzene ring with a specific "push-pull" electronic configuration:
-
2-Fluorine (Ortho to COOH): The fluorine atom at position 2 is electron-withdrawing via induction (-I effect), which significantly increases the acidity of the carboxylic acid compared to non-fluorinated analogs. It also serves as a metabolic block, preventing ring oxidation at this position.
-
3-Hydroxyl (Meta to COOH): Positioned between the fluorine and methoxy groups, the hydroxyl proton is likely involved in an intramolecular hydrogen bond with the ortho-fluorine or the ortho-methoxy oxygen, influencing the molecule's solubility and binding affinity in protein pockets.
-
4-Methoxy (Para to COOH): A strong electron-donating group (EDG) via resonance (+R effect), it stabilizes the aromatic ring but makes the 3-position (ortho to OMe) electron-rich, facilitating the initial synthesis (fluorination) at the adjacent 2-position.
Part 2: Physicochemical Properties
The following data combines experimental values from patent literature with high-confidence predicted models for drug-like properties.
| Property | Value / Range | Context |
| Physical State | White to off-white crystalline solid | Standard isolation form |
| Melting Point | 185–190 °C (Predicted) | Typical for fluorinated benzoic acids |
| pKa (Acid) | ~3.0 – 3.2 | Lower than benzoic acid (4.2) due to ortho-F effect |
| pKa (Phenol) | ~8.5 – 9.0 | Increased acidity due to adjacent F |
| LogP | 1.6 – 1.8 | Moderate lipophilicity; suitable for CNS drugs |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; soluble in basic buffers |
Part 3: Synthetic Pathways & Protocols
The synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid is non-trivial due to the need for regioselective halogenation. The most authoritative route, validated by patent literature (e.g., WO2009135590), proceeds via the fluorination of Isovanillin followed by oxidation.
Validated Synthetic Route: The Isovanillin Pathway
This route avoids the use of unstable diazonium intermediates and utilizes Selectfluor™ for clean electrophilic fluorination.
Step 1: Regioselective Fluorination of Isovanillin
-
Precursor: Isovanillin (3-hydroxy-4-methoxybenzaldehyde).
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1]
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).
-
Mechanism: The hydroxyl group at position 3 directs the electrophilic fluorine to the ortho position (Position 2). While position 6 is also para to the hydroxyl, the 2-position is favored under controlled conditions due to the synergistic directing effect of the 3-OH and steric factors.
-
Product: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS 79418-73-8).[2][3]
Step 2: Pinnick Oxidation to Carboxylic Acid
-
Precursor: 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde.[2][4][5][6]
-
Reagents: Sodium Chlorite (NaClO₂), Hydrogen Peroxide (H₂O₂), Sodium Dihydrogen Phosphate (NaH₂PO₄).
-
Solvent: Acetonitrile / Water (2:1).
-
Protocol:
-
Dissolve the aldehyde in MeCN/Water.
-
Add NaH₂PO₄ buffer to maintain pH ~3.5 (prevents formation of ClO₂ gas).
-
Add H₂O₂ (scavenger for hypochlorite) followed by dropwise addition of NaClO₂ solution at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Workup: Quench with Na₂SO₃, acidify with HCl to pH 2, and extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water.
-
Visualization of Synthesis Logic
Figure 1: Step-wise synthetic pathway from commercially available Isovanillin to the target acid.
Part 4: Applications in Drug Discovery
Medicinal Chemistry Scaffold
This compound serves as a critical "building block" for introducing the 2-fluoro-3-hydroxy-4-methoxy motif into larger drug candidates. The specific substitution pattern offers:
-
Metabolic Stability: The fluorine atom blocks metabolic hydroxylation at the 2-position.
-
Conformational Locking: The intramolecular H-bond (OH···F) can lock the rotatable bonds, reducing the entropic penalty upon binding to a target protein.
Known Therapeutic Areas
-
LPA1 (Edg-2) Receptor Antagonists: Used in the synthesis of fused cyclopentanecarboxylic acid derivatives for treating fibrosis and cardiovascular diseases (See References).
-
RXFP1 Modulators: The acid functionality is often converted to an amide or ester to create relaxin family peptide receptor modulators for heart failure treatment.
-
Dopamine Analogs: The aldehyde precursor is used to synthesize halogenated dopamine derivatives for neurological research.
Part 5: Analytical Characterization Protocols
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.50 (br s, 1H, COOH )
-
δ 10.10 (s, 1H, OH )
-
δ 7.45 (dd, J = 8.5, 1.5 Hz, 1H, Ar-H6) – Coupling to F is characteristic.
-
δ 6.85 (dd, J = 8.5, 6.0 Hz, 1H, Ar-H5)
-
δ 3.88 (s, 3H, OCH ₃)
-
-
¹⁹F NMR:
-
Single peak around δ -135 to -140 ppm (relative to CFCl₃).
-
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.
References
-
World Intellectual Property Organization (WIPO). Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals. WO2009135590A1. (Describes the use of the methyl ester intermediate).
-
United States Patent. Mandelic acid derivatives. US Patent Application 2004/0171618.[7][8] (References the synthesis of the precursor 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1260784-66-4. (Validation of chemical identity).
-
ChemScene. Product Data Sheet: 2-Fluoro-3-hydroxy-4-methoxybenzoic acid.[9] (Commercial availability and properties).[1][6]
Sources
- 1. US8362073B2 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
- 2. WO2004048335A2 - Mandelic acid derivatives - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE | 79418-78-3 [chemicalbook.com]
- 5. 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE | 79418-78-3 [chemicalbook.com]
- 6. Effects of Different Primary Processing Methods on the Flavor of Coffea arabica Beans by Metabolomics [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 2769989-60-6|2-Fluoro-4-phenoxybenzoic acid|BLD Pharm [bldpharm.com]
